Chlorantholide C

描述

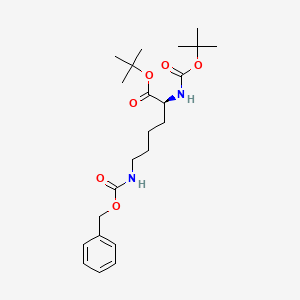

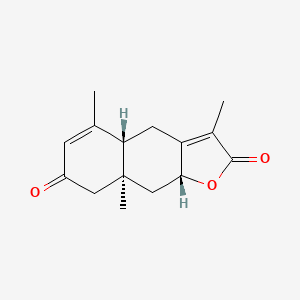

Chlorantholide C is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30162. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

氯原酸(CGA):CGA是咖啡的主要成分,由某些植物物种产生。已经研究了它潜在的健康益处,包括抗糖尿病、抗癌、抗炎和抗肥胖的影响,这可能为治疗或预防慢性疾病提供非药物方法(Tajik et al., 2017)。

非标签药物的伦理审查:本研究讨论了非标签药物研究中的伦理考虑,特别是在COVID-19大流行期间,强调了药物再利用中高质量科学研究的重要性(Qiuping Li et al., 2022)。

氯喹及其类似物:氯喹是一种众所周知的抗疟药物,已被研究用于管理各种传染性和非传染性疾病的再利用。本综述讨论了基于其骨架的新型化合物和组合物及其潜在的治疗应用(Njaria et al., 2015)。

氯原酸衍生物的抗氧化性质:本研究讨论了对CGA进行修饰以增强其在水溶性和脂溶性系统中的抗氧化性质,可能在医药、食品加工和化妆品行业中有用(Zhi-nan Xiang et al., 2008)。

氯喹在癌症治疗中的应用:本研究评估了氯喹作为癌症治疗中增强剂的潜力,强调了其溶酸体特性对于增加癌症治疗的疗效和特异性的重要性(Solomon & Lee, 2009)。

氯喹在癌症治疗中的增敏作用:本研究表明,氯喹可以使乳腺癌细胞对化疗增敏,独立于自噬,暗示了其在联合癌症治疗中的潜在用途(Maycotte et al., 2012)。

作用机制

Target of Action

Chlorantholide C is an eudesmane-type sesquiterpene lactone

Mode of Action

The mode of action of this compound is currently unknown due to the lack of comprehensive studies on this compound . It’s crucial to understand how this compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.

安全和危害

The safety data sheet for Chlorantholide C indicates that it does not meet the criteria for classification as hazardous for transport . It is recommended to be stored protected from air and light, and refrigerated or frozen at 2-8 °C . In case of contact with eyes or skin, it is advised to rinse with plenty of water . If ingested or inhaled, immediate medical attention is required .

生化分析

Biochemical Properties

Chlorantholide C plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . The compound interacts with biomolecules through binding interactions, influencing their activity and stability. For instance, this compound has been shown to interact with proteins involved in inflammatory responses, potentially modulating their activity and reducing inflammation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in apoptosis, leading to programmed cell death in certain cancer cells . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation. This compound binds to the active sites of target enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions . This inhibition can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a reduction in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are important for determining the optimal conditions for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the appropriate therapeutic window for the compound to maximize its benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, this compound can influence metabolite levels, leading to changes in the concentrations of intermediates and end products of metabolic reactions . Understanding these metabolic interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. This compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins . These properties determine the compound’s bioavailability and its potential for therapeutic use.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its potential therapeutic applications.

属性

IUPAC Name |

(4aR,8aS,9aR)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,12-13H,5-7H2,1-3H3/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQUXKMKKKGSSD-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@@H]3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316816 | |

| Record name | Chlorantholide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372558-35-4 | |

| Record name | Chlorantholide C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1372558-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorantholide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)

![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)